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Compound of Interest

Compound Name: N-Carboxyethylrhodanine

Cat. No.: B1346826

For Researchers, Scientists, and Drug Development Professionals
Introduction

N-Carboxyethylrhodanine, a derivative of the rhodanine heterocyclic core, belongs to a class
of compounds that has garnered significant attention in medicinal chemistry. Rhodanine and its
derivatives are known to exhibit a wide array of biological activities, positioning them as
privileged scaffolds in drug discovery. This technical guide provides a comprehensive review of
the synthesis, potential biological activities, and experimental methodologies related to N-
Carboxyethylrhodanine and its closely related analogs, with a focus on their potential as
enzyme inhibitors. While literature specifically detailing N-Carboxyethylrhodanine is limited,
this review extrapolates from the rich data available on N-substituted rhodanine and rhodanine-
3-alkanoic acid derivatives to provide a predictive overview for researchers.

Chemical Properties
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Property Value Source

CAS Number 7025-19-6 Internal Data
Molecular Formula C6H7NO3S2 Internal Data
Molecular Weight 205.25 g/mol Internal Data
Canonical SMILES Csil(C(:O)N(C81)CCC(:O)O): Internal Data

3-(4-oxo0-2-thioxo-1,3-
IUPAC Name ) o ] ) Internal Data
thiazolidin-3-yl)propanoic acid

Synthesis

The synthesis of N-substituted rhodanines, including N-Carboxyethylrhodanine, generally
follows established protocols for the alkylation of the rhodanine nitrogen. A common and
efficient method involves the reaction of rhodanine with a suitable alkylating agent in the
presence of a base.

General Experimental Protocol: Synthesis of N-Alkyl
Rhodanine Derivatives

This protocol is a generalized procedure based on common methods for the synthesis of N-
substituted rhodanines.

Materials:

Rhodanine

3-Bromopropionic acid (for N-Carboxyethylrhodanine) or other suitable alkyl halides/esters

Base (e.g., potassium carbonate, sodium hydride, triethylamine)

Solvent (e.g., dimethylformamide (DMF), acetone, ethanol)

Glacial acetic acid
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e Sodium acetate

Procedure:

o N-Alkylation:
o Dissolve rhodanine in a suitable solvent such as DMF or acetone.
o Add a molar equivalent of a base (e.g., potassium carbonate).

o To this mixture, add a slight molar excess of the alkylating agent (e.g., 3-bromopropionic
acid).

o The reaction mixture is typically stirred at room temperature or heated under reflux for
several hours until the reaction is complete, as monitored by thin-layer chromatography
(TLC).

o Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the
mixture into water and filtering the resulting precipitate. The crude product can be purified
by recrystallization from a suitable solvent like ethanol.

o Knoevenagel Condensation (for 5-substituted derivatives):

o The N-substituted rhodanine can be further functionalized at the 5-position via a
Knoevenagel condensation with an appropriate aldehyde.

o The N-substituted rhodanine and an equimolar amount of the desired aldehyde are
dissolved in glacial acetic acid.

o Anhydrous sodium acetate is added as a catalyst.
o The mixture is refluxed for several hours.

o After cooling, the reaction mixture is poured into cold water, and the precipitated solid is
collected by filtration, washed with water, and purified by recrystallization.

Biological Activities and Quantitative Data
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Rhodanine derivatives have been extensively studied for a variety of biological activities, with
enzyme inhibition being a prominent feature. The data presented below is for rhodanine-3-
acetic acid derivatives and other N-substituted rhodanines, which serve as valuable predictors
for the potential activity of N-Carboxyethylrhodanine.

Enzyme Inhibition

N-substituted rhodanine derivatives have shown potent inhibitory activity against several
enzymes, including carbonic anhydrases and acetylcholinesterase.[1][2]

Table 1: Inhibition Constants (Ki) of N-substituted Rhodanine Derivatives against Carbonic
Anhydrase (CA) and Acetylcholinesterase (AChE)[1]

Compound Class Target Enzyme Ki Range (nM)
N-substituted rhodanine

o hCAI 43.55 + 14.20 t0 89.44 + 24.77
derivatives
N-substituted rhodanine

o hCA Il 16.97 £ 1.42 to 64.57 + 13.27
derivatives
N-substituted rhodanine

AChE 66.35 + 8.351t0 141.92 £+ 12.63

derivatives

Antibacterial Activity

Rhodanine-3-acetic acid derivatives have demonstrated significant antibacterial activity,
particularly against Gram-positive bacteria, including multidrug-resistant strains.[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Rhodanine-3-acetic Acid Derivatives

against Staphylococcus aureus|3]

Compound ID Substituent at C-5 MIC (pg/mL)

- Varies (specific structure not )
detailed in snippet)

) Varies (specific structure not
6k (against MDR S. aureus) o ] 1
detailed in snippet)
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MDR: Multidrug-resistant

Anticancer Activity

Derivatives of rhodanine-3-acetic acid have also been investigated for their antiproliferative
effects against various human cancer cell lines.[5]

Table 3: IC50 Values of (2)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide

Derivatives[5]
Cell Line Cancer Type IC50 Range (uM)
A549 Lung adenocarcinoma 7.0-20.3
PC-3 Prostate cancer 7.0-20.3
HepG2 Hepatocellular carcinoma 7.0-20.3

Experimental Protocols
Carbonic Anhydrase Inhibition Assay

This protocol is based on the methodology described for testing N-substituted rhodanine
derivatives.[1]

Principle:

The inhibitory effect on carbonic anhydrase is determined by measuring the inhibition of the
enzyme-catalyzed hydration of p-nitrophenyl acetate (p-NPA), which is monitored
spectrophotometrically.

Materials:
e Human carbonic anhydrase | and Il (hCA | and hCA ll)
o p-Nitrophenyl acetate (p-NPA) as substrate

e Tris-SO4 buffer (pH 7.4)
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N-Carboxyethylrhodanine or other test compounds

96-well microplate reader

Procedure:

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

In a 96-well plate, add Tris-SO4 buffer, the enzyme solution, and the test compound solution
at various concentrations.

Pre-incubate the mixture at room temperature for a specified time.

Initiate the reaction by adding the substrate solution (p-NPA).

Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a
microplate reader.

The rate of the reaction is calculated from the linear portion of the absorbance curve.

The inhibition percentage is calculated by comparing the reaction rates in the presence and
absence of the inhibitor.

IC50 values are determined by plotting the inhibition percentage against the logarithm of the
inhibitor concentration and fitting the data to a suitable dose-response curve.

Inhibition constants (Ki) can be calculated from the IC50 values using the Cheng-Prusoff
equation.[6]

Antibacterial Susceptibility Testing (MIC Determination)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a

compound against bacterial strains.[3][4]

Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a

microorganism after overnight incubation. The broth microdilution method is a common
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technique.

Materials:

Bacterial strains (e.g., Staphylococcus aureus)

Mueller-Hinton Broth (MHB) or other suitable growth medium

N-Carboxyethylrhodanine or other test compounds

96-well microplates

Spectrophotometer or microplate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent.

o Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well
microplate.

e Prepare a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland
standard).

e Inoculate each well of the microplate with the bacterial suspension.
« Include positive (no compound) and negative (no bacteria) controls.
 Incubate the plates at 37°C for 18-24 hours.

e The MIC is determined as the lowest concentration of the compound at which no visible
bacterial growth is observed. This can be assessed visually or by measuring the optical
density at 600 nm.

Visualizations
General Synthesis Workflow for N-Substituted
Rhodanine Derivatives
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Caption: General two-step synthesis of 5-arylidene-N-substituted rhodanine derivatives.

Conceptual Diagram of Competitive Enzyme Inhibition
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Caption: A simplified model of competitive enzyme inhibition by an N-substituted rhodanine.

Conclusion

N-Carboxyethylrhodanine represents a promising, yet under-investigated, member of the
rhodanine family. Based on the extensive research on analogous N-substituted rhodanine and
rhodanine-3-alkanoic acid derivatives, it is plausible to predict that N-Carboxyethylrhodanine
will exhibit significant biological activities, particularly as an inhibitor of various enzymes. The
synthetic routes are well-established, allowing for its straightforward preparation and
subsequent biological evaluation. This review provides a foundational guide for researchers
interested in exploring the therapeutic potential of N-Carboxyethylrhodanine, offering insights
into its synthesis, potential biological targets, and the experimental protocols required for its
investigation. Further dedicated studies are warranted to fully elucidate the specific properties
and mechanisms of action of N-Carboxyethylrhodanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

